molecular formula C15H12ClN3O2 B14924655 N-(4-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(4-chlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924655
M. Wt: 301.73 g/mol
InChI Key: NWIDDAUMYWDQAB-UHFFFAOYSA-N
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Description

N~4~-(4-CHLOROPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound that features a unique structure combining an isoxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 3,6-dimethylisoxazole in the presence of a base, followed by cyclization with a pyridine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-CHLOROPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N~4~-(4-CHLOROPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylpyridine: Shares the chlorophenyl and pyridine moieties but lacks the isoxazole ring.

    3,6-Dimethylisoxazole: Contains the isoxazole ring but lacks the chlorophenyl and pyridine components.

    N-(4-Chlorophenyl)-1,2-phenylenediamine: Contains the chlorophenyl group but has a different core structure.

Uniqueness

N~4~-(4-CHLOROPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its fused isoxazole-pyridine structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

N-(4-chlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H12ClN3O2/c1-8-7-12(13-9(2)19-21-15(13)17-8)14(20)18-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,18,20)

InChI Key

NWIDDAUMYWDQAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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